molecular formula C17H12Cl3N3O2 B12686962 1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- CAS No. 107659-35-8

1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-

Cat. No.: B12686962
CAS No.: 107659-35-8
M. Wt: 396.6 g/mol
InChI Key: RZGGYANBKWXXOD-UHFFFAOYSA-N
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Description

The compound 1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- features a propanone backbone substituted with:

  • A 4-chlorophenyl group at position 2.
  • A 2,4-dichlorophenyl group at position 1.
  • A hydroxyl group at position 2.
  • A 4H-1,2,4-triazol-4-yl moiety at position 3.

Q & A

Q. Basic: What are the key synthetic strategies for preparing this triazole-containing propanone derivative?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A common approach includes:

Claisen-Schmidt Condensation : Reacting a substituted acetophenone (e.g., 2,4-dichlorophenyl acetophenone) with an aldehyde (e.g., 4-chlorobenzaldehyde) under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone backbone .

Hydroxylation : Introducing the hydroxyl group at the 2-position via oxidation or hydroxylation reagents (e.g., H2O2/AcOH) .

Triazole Incorporation : Coupling the 4H-1,2,4-triazole moiety using click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution .
Critical Parameters : Solvent choice (ethanol or THF), temperature control (60–80°C), and catalyst screening (e.g., thionyl chloride for activation) are crucial for yield optimization .

Q. Advanced: How can X-ray crystallography resolve structural ambiguities in this compound’s stereochemistry?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical conflicts. Key steps include:

Crystal Growth : Slow evaporation of a saturated solution (e.g., dichloromethane/hexane) to obtain high-quality crystals .

Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (123 K) to minimize thermal motion .

Refinement : Software like SHELXL refines parameters (R factor < 0.05) to confirm the hydroxyl and triazole orientations .
Example : In analogous dichlorophenyl-triazole compounds, SCXRD revealed Z-configuration in the α,β-unsaturated ketone moiety, critical for bioactivity .

Q. Advanced: How do chloro-substituents influence the compound’s electronic and biological properties?

Methodological Answer:

Electronic Effects :

  • Chlorine’s electron-withdrawing nature increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions (e.g., with triazoles) .
  • Hammett constants (σpara = 0.23 for Cl) predict resonance stabilization of intermediates .

Biological Implications :

  • Chlorophenyl groups enhance lipophilicity, improving membrane permeability. In pyrazoline analogs, 2,4-dichloro substitution increased antifungal activity by 3-fold compared to mono-chloro derivatives .

SAR Studies : Replace chloro with methoxy or nitro groups to assess activity changes. HPLC-UV can quantify binding affinities .

Q. Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • <sup>1</sup>H NMR: Identify hydroxyl (δ 5.2–5.8 ppm) and triazole protons (δ 7.8–8.2 ppm) .
  • <sup>13</sup>C NMR: Confirm carbonyl (δ 190–200 ppm) and aromatic carbons .

Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 435.05) .

IR Spectroscopy : Detect O–H (3200–3500 cm<sup>−1</sup>) and C=O (1680–1720 cm<sup>−1</sup>) stretches .

Q. Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or CuI for triazole coupling .

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve triazole incorporation efficiency by 20% compared to ethanol .

Process Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time (typically 12–24 hrs) .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2-(4-ClPh), 1-(2,4-Cl₂Ph), 2-OH, 3-(4H-triazol-4-yl) C₁₉H₁₄Cl₃N₃O₂* ~439.7 Hydroxyl group enhances polarity; triazole in 4H-configuration .
1-Propanone, 3-(4-ClPh)-2-(1H-triazol-1-yl)-1-(2,5,5-trimethyl-1,3-dioxan-2-yl) 3-(4-ClPh), 2-(1H-triazol-1-yl), 1-(dioxane) C₁₈H₂₂ClN₃O₃ 363.8 Dioxane ring increases steric bulk; 1H-triazole configuration .
1-(4-ClPh)-1-(4-FPh)-2-(1H-triazol-1-yl)-1-ethanol 1-(4-ClPh), 1-(4-FPh), 2-(1H-triazol-1-yl) C₁₅H₁₂ClF₂N₃O 317.7 Ethanol backbone instead of propanone; dual aryl substitution .
2-Propanone, 1-(4-ClPhO)-3-(1H-triazol-1-yl) 1-(4-ClPhO), 3-(1H-triazol-1-yl) C₁₁H₁₀ClN₃O₂ 251.7 Chlorophenoxy group; simpler structure with lower molecular weight .
1-(4-ClPh)-1-propanone 1-(4-ClPh) C₉H₉ClO 168.6 Minimalist structure lacking triazole and hydroxyl groups .

*Estimated based on substituent contributions.

Key Differences and Implications

Triazole Configuration: The target compound’s 4H-1,2,4-triazol-4-yl group differs from analogs with 1H-triazol-1-yl (e.g., ). The 4H-configuration may alter hydrogen bonding and metabolic stability . Compounds with 1H-triazol-1-yl (e.g., etaconazole, propiconazole) are known fungicides, suggesting the target’s triazole moiety could confer similar activity .

Hydroxyl Group :

  • The 2-hydroxy substituent introduces polarity, improving water solubility and enabling hydrogen-bond interactions with biological targets (e.g., enzymes) .

Backbone Modifications: Ethanol () or dioxane () backbones in analogs reduce ketone reactivity, which may affect metabolic pathways compared to the propanone core .

Properties

CAS No.

107659-35-8

Molecular Formula

C17H12Cl3N3O2

Molecular Weight

396.6 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1,2,4-triazol-4-yl)propan-1-one

InChI

InChI=1S/C17H12Cl3N3O2/c18-12-3-1-11(2-4-12)17(25,8-23-9-21-22-10-23)16(24)14-6-5-13(19)7-15(14)20/h1-7,9-10,25H,8H2

InChI Key

RZGGYANBKWXXOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN2C=NN=C2)(C(=O)C3=C(C=C(C=C3)Cl)Cl)O)Cl

Origin of Product

United States

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